molecular formula C17H11N3O4S2 B2927976 Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate CAS No. 862976-84-9

Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2927976
CAS No.: 862976-84-9
M. Wt: 385.41
InChI Key: ONLDMBWAFKYMRV-UHFFFAOYSA-N
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Description

Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a fused 1,3-dioxolo[4,5-f]benzothiazole core linked via an amino group to a 1,3-benzothiazole moiety substituted with a methyl carboxylate at position 6 (Figure 1). The 1,3-dioxolo ring enhances metabolic stability, while the benzothiazole backbone is associated with diverse pharmacological applications, including antimicrobial and neuroprotective effects .

Properties

IUPAC Name

methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S2/c1-22-15(21)8-2-3-9-13(4-8)25-16(18-9)20-17-19-10-5-11-12(24-7-23-11)6-14(10)26-17/h2-6H,7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLDMBWAFKYMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of two benzothiazole moieties and a dioxole ring. Its molecular formula is C15H14N2O5SC_{15}H_{14}N_{2}O_{5}S, with a molecular weight of approximately 358.4 g/mol. The presence of functional groups such as the methyl ester and the dioxole contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects through:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : The ability to bind to specific receptors can influence cellular signaling and gene expression.
  • Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit moderate to potent antimicrobial properties against various pathogens.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazoles, including this compound, possess significant antimicrobial properties. In one study, compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results at concentrations around 50 mg/ml .

Anti-inflammatory Activity

Molecular docking studies have suggested that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This inhibition can lead to reduced inflammatory responses in biological systems .

Anticancer Potential

Some benzothiazole derivatives have been evaluated for their anticancer activities. The mechanisms involve inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways. Preliminary studies suggest that this compound may also exhibit similar properties.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds. For instance:

StudyCompoundBiological ActivityFindings
Benzothiazole DerivativeAntimicrobialEffective against E. coli and S. aureus at 50 mg/ml
Benzothiazole AnalogAnti-inflammatoryInhibits COX enzymes in vitro
Dioxole-Benzothiazole CompoundAnticancerInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol)
Target Compound Fused 1,3-dioxolo-benzothiazole Methyl carboxylate, amino linkage ~351.36 (C₁₃H₉N₃O₄S₂)
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate Benzo[b][1,4]dioxine Nitro group, styryl, ethyl ester ~379.37 (C₂₀H₁₇N₃O₅)
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives 1,3-Dioxolo-isoindole Difluoro substituents, ketone Variable (e.g., ~300–350)
N-([1,3]dioxolo[4,5-f]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide 1,3-Dioxolo-benzothiazole Benzamide, dioxopyrrolidinyl group ~412.44 (C₁₈H₁₂N₄O₅S)
3-Methyl-2-[4-(methylamino)phenyl]-2,3-dihydro-1,3-benzothiazol-6-ol 2,3-Dihydro-1,3-benzothiazole Hydroxyl, methylamino-phenyl ~284.37 (C₁₅H₁₅N₃OS)
Key Observations :
  • Electronic Effects : The target compound’s methyl carboxylate introduces moderate polarity compared to the nitro group in (electron-withdrawing) or the hydroxyl group in (electron-donating).
  • Bioavailability : The 1,3-dioxolo ring in the target compound and improves metabolic stability over simpler benzothiazoles like , which may undergo rapid oxidation .
Key Findings :
  • Target Compound vs. : While leverages fluorine for pesticidal potency, the target compound’s methyl carboxylate may enhance solubility for drug delivery .
  • Target Compound vs. : The hydroxyl group in improves blood-brain barrier penetration for neuroimaging, whereas the methyl ester in the target compound could act as a prodrug, hydrolyzing to a bioactive acid .

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